molecular formula C11H22O2 B12521310 (3R)-3-hydroxy-2-methyldecan-4-one CAS No. 674293-28-8

(3R)-3-hydroxy-2-methyldecan-4-one

Cat. No.: B12521310
CAS No.: 674293-28-8
M. Wt: 186.29 g/mol
InChI Key: WKFNWAWRKRHNPD-LLVKDONJSA-N
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Description

(3R)-3-hydroxy-2-methyldecan-4-one is an organic compound with a chiral center at the third carbon atom. This compound is a hydroxy ketone, which means it contains both a hydroxyl group (-OH) and a ketone group (C=O) in its structure. The presence of these functional groups makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-hydroxy-2-methyldecan-4-one can be achieved through several methods. One common approach involves the stereoselective reduction of a precursor ketone. For instance, the reduction of 2-methyl-4-decanone using a chiral catalyst can yield the desired this compound. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method is the catalytic hydrogenation of 2-methyl-4-decanone using a chiral catalyst under high pressure and temperature. This method ensures high yield and enantiomeric purity of the product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-hydroxy-2-methyldecan-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in ethanol.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane (CH2Cl2).

Major Products Formed

    Oxidation: 2-methyl-4-decanone or 2-methyl-4-decanoic acid.

    Reduction: 3-hydroxy-2-methyldecanol.

    Substitution: 3-chloro-2-methyldecan-4-one.

Scientific Research Applications

(3R)-3-hydroxy-2-methyldecan-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor in the biosynthesis of natural products and secondary metabolites.

    Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (3R)-3-hydroxy-2-methyldecan-4-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For instance, the hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. The ketone group can also participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-hydroxy-2-methyldecan-4-one
  • 3-hydroxy-2-methyldodecan-4-one
  • 3-hydroxy-2-methylundecan-4-one

Uniqueness

(3R)-3-hydroxy-2-methyldecan-4-one is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with other molecules. The (3R) configuration may result in different biological activities compared to its (3S) enantiomer or other similar compounds.

Properties

CAS No.

674293-28-8

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

(3R)-3-hydroxy-2-methyldecan-4-one

InChI

InChI=1S/C11H22O2/c1-4-5-6-7-8-10(12)11(13)9(2)3/h9,11,13H,4-8H2,1-3H3/t11-/m1/s1

InChI Key

WKFNWAWRKRHNPD-LLVKDONJSA-N

Isomeric SMILES

CCCCCCC(=O)[C@@H](C(C)C)O

Canonical SMILES

CCCCCCC(=O)C(C(C)C)O

Origin of Product

United States

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